An In-depth Technical Guide to 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding
An In-depth Technical Guide to 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides a validated synthesis pathway with a step-by-step experimental protocol, and explores its critical role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors. Emphasis is placed on the strategic utility of the C3-iodo functional group in facilitating cross-coupling reactions for the generation of diverse molecular libraries. Safety protocols and spectroscopic data interpretation are also addressed to provide a holistic resource for laboratory and development settings.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a privileged scaffold in drug discovery. Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively interacting with a wide range of biological targets. The strategic placement of nitrogen atoms in the bicyclic system imparts unique electronic properties and hydrogen bonding capabilities, making it a highly sought-after motif in the design of enzyme inhibitors.
This guide focuses on a specific, functionalized derivative: 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine. The introduction of a methyl group at the C6 position can enhance metabolic stability and modulate solubility, while the iodine atom at the C3 position serves as a versatile synthetic handle for introducing molecular complexity. This strategic functionalization makes it an invaluable intermediate in the synthesis of potent and selective kinase inhibitors, including those targeting Janus kinases (JAKs).
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety profile of a compound is paramount for its effective and safe utilization in a research and development setting.
Core Properties
The fundamental properties of 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine are summarized in the table below. The molecular formula and weight are confirmed through various chemical supplier databases.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 1000340-29-3 | [1][4] |
| Molecular Formula | C₈H₇IN₂ | [1][2][3] |
| Molecular Weight | 258.06 g/mol | [1][2][3] |
| Physical Form | Solid | [2][5] |
| Storage Conditions | 2-8°C, protect from light, inert atmosphere | [4] |
Spectroscopic Data Interpretation (Predicted)
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings. The methyl group at C6 would appear as a singlet in the upfield region (around 2.5 ppm). The pyrrole N-H proton will likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The carbon bearing the iodine atom (C3) will be significantly shifted downfield.
Safety and Handling
Based on data for structurally related iodo-methyl-pyrrolopyridines, 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine should be handled with care in a well-ventilated laboratory fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Hazard Statements (based on related compounds):
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis Pathway and Experimental Protocols
The most logical and efficient synthesis of 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine involves a two-step process: first, the synthesis of the precursor 6-methyl-1H-pyrrolo[2,3-b]pyridine, followed by a regioselective direct iodination at the C3 position.
Step 1: Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine
The synthesis of the 7-azaindole core can be achieved through various established methods. One common approach involves the cyclization of appropriately substituted aminopyridines.
Step 2: Direct Iodination of 6-Methyl-1H-pyrrolo[2,3-b]pyridine
The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution, with a strong preference for the C3 position.[6] This allows for a direct and regioselective iodination.
Experimental Protocol:
-
Materials:
-
6-Methyl-1H-pyrrolo[2,3-b]pyridine
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated Sodium Bisulfite Solution
-
Water
-
Ethyl Acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF.
-
Add potassium hydroxide (2.5 eq) to the solution and stir at room temperature for 30 minutes.
-
Slowly add a solution of iodine (2.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Reactivity and Application in Kinase Inhibitor Synthesis
The primary utility of 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine in drug discovery lies in its role as a versatile intermediate for creating libraries of substituted 7-azaindoles. The C3-iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In this context, it allows for the introduction of a wide variety of aryl and heteroaryl groups at the C3 position of the 7-azaindole core. This is a cornerstone strategy in the synthesis of many kinase inhibitors.
Representative Experimental Protocol (Adapted from similar couplings): [7]
-
Materials:
-
3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
To a reaction vessel, add 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
-
Application in Janus Kinase (JAK) Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of several approved and investigational Janus kinase (JAK) inhibitors. JAKs are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways, which are often dysregulated in autoimmune diseases and certain cancers. The ability to rapidly diversify the C3 position of the 7-azaindole core using intermediates like 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a key strategy for optimizing the potency and selectivity of these inhibitors.[8][9]
Conclusion
3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a high-value chemical intermediate with significant applications in the field of medicinal chemistry. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthetic route, make it an accessible building block for research and drug development. The strategic placement of the iodo group at the C3 position provides a versatile handle for derivatization, particularly through robust and reliable Suzuki-Miyaura cross-coupling reactions. This reactivity is central to its utility in constructing libraries of potential kinase inhibitors, enabling the exploration of structure-activity relationships and the optimization of lead compounds targeting critical enzymes like Janus kinases. This guide provides the foundational knowledge for the effective and safe use of this important molecule in the pursuit of novel therapeutics.
References
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